3-(1-Aminopropyl)benzonitrile;hydrochloride

Catalog No.
S12561030
CAS No.
M.F
C10H13ClN2
M. Wt
196.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Aminopropyl)benzonitrile;hydrochloride

Product Name

3-(1-Aminopropyl)benzonitrile;hydrochloride

IUPAC Name

3-(1-aminopropyl)benzonitrile;hydrochloride

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

InChI

InChI=1S/C10H12N2.ClH/c1-2-10(12)9-5-3-4-8(6-9)7-11;/h3-6,10H,2,12H2,1H3;1H

InChI Key

XTSNURVDNKGGJE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC(=C1)C#N)N.Cl

3-(1-Aminopropyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃ClN₂ and a molecular weight of approximately 196.68 g/mol. This compound is characterized by the presence of a benzonitrile group attached to a propylamine moiety, making it relevant in various chemical and biological contexts. It is typically encountered as a hydrochloride salt, which enhances its solubility in water and stability in various conditions .

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The amino group can accept protons, making the compound behave as a base in acid-base chemistry.
  • Formation of Derivatives: The nitrile group can be converted to amines or carboxylic acids through hydrolysis under acidic or basic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 3-(1-Aminopropyl)benzonitrile hydrochloride is of particular interest in pharmacology. It has been studied for its potential effects on neurotransmitter systems, particularly as a ligand for certain receptors. The compound may exhibit properties similar to other aminergic compounds, influencing serotonin and dopamine pathways, which are critical in mood regulation and neurological functions .

Several methods exist for synthesizing 3-(1-Aminopropyl)benzonitrile hydrochloride:

  • Reductive Amination: This method involves the reaction of benzonitrile with an appropriate aldehyde or ketone followed by reduction.
  • Alkylation of Benzonitrile: Benzonitrile can be alkylated using 1-bromopropane in the presence of a base to yield the desired product.
  • Direct Amination: The direct reaction of benzonitrile with propylamine under specific conditions can also yield 3-(1-Aminopropyl)benzonitrile.

These synthesis routes allow for the production of this compound in varying degrees of purity and yield.

3-(1-Aminopropyl)benzonitrile hydrochloride has several applications:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.
  • Research: In biochemical research, it serves as a tool for studying receptor interactions and enzyme activities.
  • Chemical Synthesis: The compound is utilized in organic synthesis as a building block for more complex molecules.

Interaction studies involving 3-(1-Aminopropyl)benzonitrile hydrochloride focus on its binding affinity to various receptors, particularly those related to neurotransmission. Research indicates that it may interact with serotonin receptors and dopamine transporters, suggesting potential implications for mood disorders and neuropharmacology . These interactions are crucial for understanding its therapeutic potential and safety profile.

3-(1-Aminopropyl)benzonitrile hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
(R)-4-(1-Aminoethyl)benzonitrile hydrochloride911372-78-61.00Different position of amino group on benzene ring
(R)-3-(1-Aminoethyl)benzonitrile hydrochloride1286693-23-90.97Variation in amine structure
(R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile1306763-29-00.90Contains an indene structure
4-(Aminomethyl)benzonitrile hydrochloride15996-76-60.86Aminomethyl group at para position
4-(1-Aminocyclopropyl)benzonitrile hydrochloride1369512-65-10.85Cyclopropyl substituent

The uniqueness of 3-(1-Aminopropyl)benzonitrile hydrochloride lies in its specific structural configuration, which influences its biological activity and chemical reactivity compared to these similar compounds .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

196.0767261 g/mol

Monoisotopic Mass

196.0767261 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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